molecular formula C24H20N2O3 B11062651 4-hydroxy-2-oxo-3-phenyl-N-(1-phenylethyl)-1,2-dihydroquinoline-6-carboxamide

4-hydroxy-2-oxo-3-phenyl-N-(1-phenylethyl)-1,2-dihydroquinoline-6-carboxamide

Cat. No.: B11062651
M. Wt: 384.4 g/mol
InChI Key: MGMVWNWFAMSZSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-2-oxo-3-phenyl-N-(1-phenylethyl)-12-dihydroquinoline-6-carboxamide is a complex organic compound with a unique structure that includes a quinoline core. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-2-oxo-3-phenyl-N-(1-phenylethyl)-12-dihydroquinoline-6-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the phenyl and carboxamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure efficiency, yield, and purity.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2-oxo-3-phenyl-N-(1-phenylethyl)-12-dihydroquinoline-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different quinoline derivatives.

    Reduction: Reduction reactions can modify the quinoline core or the phenyl groups.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical for the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.

Scientific Research Applications

4-Hydroxy-2-oxo-3-phenyl-N-(1-phenylethyl)-12-dihydroquinoline-6-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 4-hydroxy-2-oxo-3-phenyl-N-(1-phenylethyl)-12-dihydroquinoline-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-2-oxo-3-phenylquinoline
  • 2-Oxo-3-phenylquinoline-6-carboxamide
  • N-(1-Phenylethyl)-2-oxo-3-phenylquinoline

Uniqueness

4-Hydroxy-2-oxo-3-phenyl-N-(1-phenylethyl)-12-dihydroquinoline-6-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical and biological properties, setting it apart from similar compounds.

Properties

Molecular Formula

C24H20N2O3

Molecular Weight

384.4 g/mol

IUPAC Name

4-hydroxy-2-oxo-3-phenyl-N-(1-phenylethyl)-1H-quinoline-6-carboxamide

InChI

InChI=1S/C24H20N2O3/c1-15(16-8-4-2-5-9-16)25-23(28)18-12-13-20-19(14-18)22(27)21(24(29)26-20)17-10-6-3-7-11-17/h2-15H,1H3,(H,25,28)(H2,26,27,29)

InChI Key

MGMVWNWFAMSZSI-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC3=C(C=C2)NC(=O)C(=C3O)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.